Cas no 116302-35-3 (11H-8,13a-Methanopyrrolo[4',3',2':4,5]quino[7,8-d][1,3]benzothiazepine-6,11(5H)-dione,12-bromo-7,8,9a,10-tetrahydro-, (8S,9aR,13aS)-)
![11H-8,13a-Methanopyrrolo[4',3',2':4,5]quino[7,8-d][1,3]benzothiazepine-6,11(5H)-dione,12-bromo-7,8,9a,10-tetrahydro-, (8S,9aR,13aS)- structure](https://nl.kuujia.com/scimg/cas/116302-35-3x500.png)
116302-35-3 structure
Productnaam:11H-8,13a-Methanopyrrolo[4',3',2':4,5]quino[7,8-d][1,3]benzothiazepine-6,11(5H)-dione,12-bromo-7,8,9a,10-tetrahydro-, (8S,9aR,13aS)-
11H-8,13a-Methanopyrrolo[4',3',2':4,5]quino[7,8-d][1,3]benzothiazepine-6,11(5H)-dione,12-bromo-7,8,9a,10-tetrahydro-, (8S,9aR,13aS)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 11H-8,13a-Methanopyrrolo[4',3',2':4,5]quino[7,8-d][1,3]benzothiazepine-6,11(5H)-dione,12-bromo-7,8,9a,10-tetrahydro-, (8S,9aR,13aS)-
- 11H-8,13a-Methanopyrrolo[4',3',2':4,5]quino[7,8-d][1,3]benzothiazepine-6,11(5H)-dione,12-bromo-7,8,9a,10-tetrahydro-, (8S,9aR
- AGN-PC-000KZJ
- DTXSID10921994
- (+)-Prianosin B
- 11H-8,13a-Methanopyrrolo(4',3',2':4,5)quino(7,8-d)(1,3)benzothiazepine-6,11(5H)-dione, 12-bromo-7,8,9a,10-tetrahydro-, (8S-(8alpha,9abeta,13aalpha))-
- Prianosine B
- 116302-35-3
- Prianosin B
- 12-Bromo-7,8-dihydro-9aH-8,13a-methanopyrrolo[4',3',2':4,5]quinolino[7,8-d][1,3]benzothiazepine-6,11(5H,10H)-dione
-
- Inchi: InChI=1S/C18H12BrN3O2S/c19-8-4-18-5-11(25-10(18)3-9(8)23)22-16-13(18)14-12-7(1-2-20-14)6-21-15(12)17(16)24/h1-2,4,6,10-11,21-22H,3,5H2
- InChI-sleutel: CMAYFTLWMPBENG-UHFFFAOYSA-N
- LACHT: O=C1C(Br)=CC23CC(SC2C1)NC1=C3C2=NC=CC3C2=C(C1=O)NC=3
Berekende eigenschappen
- Exacte massa: 411.97563
- Monoisotopische massa: 412.98336
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 25
- Aantal draaibare bindingen: 0
- Complexiteit: 780
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 3
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.5
- Topologisch pooloppervlak: 100
Experimentele eigenschappen
- Dichtheid: 1.9
- Kookpunt: 783.7°Cat760mmHg
- Vlampunt: 427.8°C
- Brekindex: 1.855
- PSA: 71.95
11H-8,13a-Methanopyrrolo[4',3',2':4,5]quino[7,8-d][1,3]benzothiazepine-6,11(5H)-dione,12-bromo-7,8,9a,10-tetrahydro-, (8S,9aR,13aS)- Gerelateerde literatuur
-
Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
116302-35-3 (11H-8,13a-Methanopyrrolo[4',3',2':4,5]quino[7,8-d][1,3]benzothiazepine-6,11(5H)-dione,12-bromo-7,8,9a,10-tetrahydro-, (8S,9aR,13aS)-) Gerelateerde producten
- 333743-67-2(2-fluoro-3-(trifluoromethyl)phenylmethanethiol)
- 328395-77-3(Ethyl 5-aminopent-2-ynoate)
- 2169866-47-9(methyl 2-(1Z)-7-amino-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate)
- 1784482-95-6(2-methoxy-3-(pyridin-2-yl)propanoic acid)
- 2034399-64-7(N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzenesulfonamide)
- 45173-37-3(1,2-Ethanediamine,N1,N1,N2,N2-tetra-2-propen-1-yl-)
- 741698-88-4(4-bromo-2-(dimethylamino)Benzoic acid)
- 77826-36-9(1-(4-(Trifluoromethyl)phenyl)cycloheptanol)
- 115144-40-6(3,4-Difluoroanisole)
- 1270333-93-1(5-(azetidin-2-yl)isoquinoline)
Aanbevolen leveranciers
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Goudlid
CN Leverancier
Reagentie

Wuhan brilliant Technology Co.,Ltd
Goudlid
CN Leverancier
Bulk

Suzhou Senfeida Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk

Shanghai Xinsi New Materials Co., Ltd
Goudlid
CN Leverancier
Bulk

Enjia Trading Co., Ltd
Goudlid
CN Leverancier
Bulk
